molecular formula C12H13NO3 B3072649 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid CAS No. 1016817-12-1

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid

Cat. No.: B3072649
CAS No.: 1016817-12-1
M. Wt: 219.24 g/mol
InChI Key: DEVSZENVCXUDDE-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropylcarbonyl-substituted amino group at position 2 and a methyl group at position 5. The cyclopropylcarbonyl moiety is hypothesized to enhance metabolic stability and target binding due to its rigid, lipophilic nature, as seen in related compounds .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-2-5-10(9(6-7)12(15)16)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSZENVCXUDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid typically involves the following steps:

    Formation of Cyclopropylcarbonyl Chloride: Cyclopropylcarbonyl chloride is prepared by reacting cyclopropylcarboxylic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The cyclopropylcarbonyl chloride is then reacted with 5-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of 2-[(Cyclopropylcarbonyl)amino]-5-carboxybenzoic acid.

    Reduction: Formation of 2-[(Cyclopropylhydroxymethyl)amino]-5-methylbenzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group may enhance binding affinity and specificity, while the aromatic ring can participate in π-π interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Substituent Effects

Positional Influence of Substituents: The methyl group at position 5 (as in the target compound) is associated with enhanced cytotoxicity in cancer models (e.g., quinazolinone derivatives ). Fluorine at position 3 (4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid) may improve binding affinity to hydrophobic enzyme pockets compared to methyl groups .

Functional Group Impact: Cyclopropylcarbonyl: Enhances metabolic stability and target selectivity. In cyclosulfamuron, this group contributes to herbicidal activity by disrupting plant amino acid synthesis . Sulfonyl/Sulfamoyl Groups: Linked to anti-cancer activity (e.g., 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid) .

Biological Targets: Serine Proteases: Derivatives with benzamide or quinazolinone cores inhibit proteases critical for microbial survival (e.g., acrosin) . Kinases: Bromobenzamide-substituted quinazolinones () show potent CDK9 inhibition, highlighting the role of halogenated aromatic groups in kinase binding .

Biological Activity

2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C12H13NO2
  • CAS Number : 1016817-12-1
  • Molecular Weight : 203.24 g/mol

This compound features a cyclopropylcarbonyl group attached to an amino group on a 5-methylbenzoic acid backbone, which may influence its interaction with biological targets.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The structural characteristics allow it to modulate various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the cyclopropylcarbonyl group may enhance binding affinity to microbial targets .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound was found to activate proteasome and lysosomal pathways, which are crucial for cellular homeostasis and apoptosis .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives showed significant inhibition of cancer cell growth, this compound exhibited low toxicity in normal fibroblast cells, indicating a favorable therapeutic index .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of several benzoic acid derivatives, including this compound, on Hep-G2 and A2058 cancer cell lines. Results showed that at concentrations of 5 μM, the compound induced significant activation of proteasomal activity without notable cytotoxic effects on normal cells .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound enhances the activity of cathepsins B and L, enzymes involved in protein degradation pathways. This suggests potential applications in conditions where these pathways are dysregulated, such as cancer and neurodegenerative diseases .

Data Tables

Biological Activity Effect Observed Concentration Tested Cell Line
AntimicrobialInhibitionVariesVarious Bacteria
AnticancerProliferation Inhibition5 µMHep-G2, A2058
CytotoxicityLow Toxicity5 µMCCD25sk (Fibroblasts)

Q & A

Basic: What synthetic methodologies are effective for preparing 2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid?

Answer:
The compound can be synthesized via acylation of the amine group on the benzoic acid scaffold. A common approach involves coupling 2-amino-5-methylbenzoic acid with cyclopropanecarbonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography is recommended. Structural validation requires 1^1H NMR and IR spectroscopy to confirm the formation of the amide bond (C=O stretch ~1650–1700 cm1^{-1}) and cyclopropyl group integration .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment (>98% by area). For structural confirmation:

  • 1^1H NMR : Look for signals corresponding to the cyclopropyl group (δ ~1.0–1.5 ppm, multiplet) and the aromatic protons (δ ~6.5–8.0 ppm).
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) should show the molecular ion peak matching the exact mass (e.g., 219.10 g/mol for C12_{12}H13_{13}NO3_3) .
  • Elemental analysis : Validate C, H, N percentages against theoretical values .

Advanced: How do computational methods aid in predicting the reactivity or stability of this compound?

Answer:
Density-functional theory (DFT) calculations, such as B3LYP/6-31G(d), can optimize the molecular geometry and predict thermochemical properties (e.g., bond dissociation energies, electron density maps). These models help identify reactive sites (e.g., the amide bond’s susceptibility to hydrolysis) and assess stability under varying pH or temperature conditions. Exact exchange functionals improve accuracy in energy calculations .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antiproliferative vs. no activity)?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Dose-response curves : Establish IC50_{50} values across multiple cell lines (e.g., Hep-G2, MCF-7).
  • Target validation : Use kinase profiling or CRISPR screening to confirm mechanism of action.
  • Metabolic stability assays : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Answer:
Modify the cyclopropylcarbonyl group or benzoic acid substituents systematically:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 5-methyl position to enhance binding to hydrophobic pockets.
  • Bioisosteric replacement : Replace the cyclopropyl group with spirocyclic or tert-butyl moieties to improve metabolic stability.
  • Pharmacokinetic profiling : Use logP measurements and plasma protein binding assays to correlate structural changes with bioavailability .

Basic: What analytical techniques are critical for detecting impurities in synthesized batches?

Answer:

  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials or hydrolysis byproducts).
  • 13^{13}C NMR : Detect stereochemical impurities or residual solvents.
  • X-ray crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substitution) .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like VEGFR2 kinase. Key interactions include:

  • Hydrogen bonding between the amide carbonyl and kinase hinge region.
  • Hydrophobic interactions of the cyclopropyl group with the ATP-binding pocket.
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .

Basic: What safety precautions are recommended during handling?

Answer:

  • Use personal protective equipment (PPE): gloves, lab coat, and goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a desiccator at 2–8°C to prevent hydrolysis.
  • Dispose of waste via approved chemical disposal protocols .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic studies?

Answer:

  • Tracing metabolic pathways : 13^{13}C-labeled cyclopropylcarbonyl groups track hepatic metabolism via LC-MS.
  • Protein binding studies : 15^{15}N-labeled amine groups enable NMR-based analysis of drug-target complexes.
  • Quantitative imaging : 18^{18}F-labeled derivatives facilitate PET imaging for biodistribution studies .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use preparative chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric synthesis : Optimize catalytic conditions (e.g., chiral palladium catalysts) for stereocontrol.
  • Process analytical technology (PAT) : Implement real-time Raman spectroscopy to monitor enantiomeric excess during scale-up .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid
Reactant of Route 2
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2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid

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